molecular formula C19H12ClN3O3S B2926520 (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile CAS No. 476673-59-3

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile

Cat. No.: B2926520
CAS No.: 476673-59-3
M. Wt: 397.83
InChI Key: JFMGOWIVHMERQD-ZSOIEALJSA-N
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Description

The compound (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile (hereafter referred to as Compound A) is a nitrile derivative featuring a thiazole core substituted with aryl groups. Its structure includes a 4-chlorophenyl moiety on the thiazole ring and a 4-methoxy-3-nitrophenyl group on the propenenitrile chain. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications. This article compares Compound A with structurally similar analogs, focusing on their synthesis, physicochemical properties, bioactivity, and structural features.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGOWIVHMERQD-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration of 4-methoxyaniline to introduce the nitro group, followed by coupling with the thiazole intermediate.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it a candidate for use in organic electronics or as a component in advanced polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects.

Comparison with Similar Compounds

Core Structural Features

Compound A shares a common (2Z)-prop-2-enenitrile backbone with a thiazole ring, a feature observed in multiple analogs (Table 1). Key structural variations include:

  • Substituents on the thiazole ring : The 4-position is typically occupied by aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl, or 4-(2-methylpropyl)phenyl) .
  • Substituents on the propenenitrile chain : The phenyl group here varies in substitution patterns, such as nitro, methoxy, or halogen groups.

Table 1: Structural Comparison of Compound A with Analogs

Compound Name Thiazole Substituent Propenenitrile Substituent Molecular Formula Molecular Weight
Compound A 4-(4-chlorophenyl) 4-methoxy-3-nitrophenyl C₂₀H₁₃ClN₃O₃S 410.85
Analog 1 4-(4-nitrophenyl) 3-chloro-2-methylphenyl C₁₉H₁₃ClN₄O₂S 412.85
Analog 2 4-(4-chlorophenyl) 2-nitrophenyl C₁₈H₁₁ClN₃O₂S 368.81
Analog 3 4-[4-(2-methylpropyl)phenyl] 4-chlorophenyl C₂₂H₁₉ClN₂S 378.91

Electronic and Steric Effects

  • Analog 2 : The 2-nitrophenyl group lacks the methoxy substituent, reducing polarity and possibly bioavailability .
  • Analog 3 : A hydrophobic 2-methylpropyl group on the thiazole may increase lipophilicity, favoring membrane penetration .

Ferroptosis Induction Potential

For example:

  • Analog 1 (with a nitro group) demonstrated selective cytotoxicity against OSCC cells, sparing normal tissues .
  • Natural compounds with nitro substituents exhibit similar bioactivity, suggesting Compound A ’s nitro group may enhance ferroptosis induction .

Physicochemical Properties

Solubility and Stability

  • Compound A : The methoxy group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., Analog 3 ), while the nitro group could stabilize the molecule via resonance .
  • Analog 2 : The absence of methoxy may reduce solubility, limiting bioavailability .

Crystallographic Analysis

Crystallographic tools like SHELX and OLEX2 have resolved structures of analogs (e.g., Analog 1 ), confirming the (2Z)-configuration and hydrogen-bonding patterns critical for stability . For instance:

  • Analog 4 (from ) exhibits π-π stacking between aromatic rings, a feature likely shared by Compound A due to its planar structure .

Structural Validation

  • WinGX/ORTEP : Used for refining crystal structures and generating anisotropic displacement ellipsoids in analogs .
  • Hydrogen-bonding analysis : Graph set analysis (as in ) can predict packing efficiency and stability .

Commercial and Industrial Relevance

  • Analog 2 is commercially available (priced at ~$8–$11/g), indicating market demand for such nitriles .
  • Compound A ’s unique substituents may position it for niche applications in drug discovery or agrochemistry.

Structure-Activity Relationships (SAR)

Key SAR insights:

  • Nitro groups : Enhance bioactivity via electron withdrawal, improving target binding .
  • Chlorophenyl groups : Increase lipophilicity, aiding cellular uptake .
  • Methoxy groups : Balance polarity, optimizing solubility without compromising stability .

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where a thiazole-substituted aldehyde reacts with a nitrile-bearing precursor. Key steps include:

  • Step 1 : Prepare the thiazole intermediate by cyclizing 4-chlorophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol.
  • Step 2 : React the thiazole aldehyde with 4-methoxy-3-nitrophenylacetonitrile in the presence of a catalytic base (e.g., piperidine) to form the Z-configuration selectively .
  • Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H} NMR (olefinic proton coupling constants, J=1012HzJ = 10-12 \, \text{Hz} for Z-isomer).

Q. How is the Z-configuration of the propenenitrile moiety experimentally confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation in a dichloromethane/hexane mixture.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXL for refinement, focusing on the C=C bond torsion angle (θ < 10° for Z-isomer) .
  • Visualization : Generate ORTEP diagrams using WinGX to display anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How to resolve discrepancies in unit cell parameters during crystallographic refinement?

Methodological Answer: Discrepancies often arise from twinning or incorrect space group assignment. Follow these steps:

  • Twinning Analysis : Use the TWIN command in SHELXL to test for hemihedral twinning. Check the Flack parameter (x0x \approx 0 for untwinned data) .
  • Space Group Validation : Compare intensity statistics (<I2>/<I>2<I^2>/<I>^2) in OLEX2 to identify systematic absences. For example, a P21/cP2_1/c space group may require re-indexing if Rint>0.05R_{\text{int}} > 0.05 .
  • Data Reprocessing : Reintegrate frames using SAINT (Bruker AXS) with adjusted orientation matrices .

Q. What strategies optimize anisotropic displacement parameter (ADP) modeling in thermal ellipsoid analysis?

Methodological Answer:

  • Refinement Constraints : Apply the RIGU command in SHELXL to restrain ADPs for disordered atoms. For example, constrain the thiazole ring to Uiso0.05A˚2U_{\text{iso}} \leq 0.05 \, \text{Å}^2 .
  • Validation Tools : Use the ADDSYM algorithm in PLATON to check for missed symmetry operations that may inflate ADPs .
  • Visualization : Generate displacement ellipsoid plots at 50% probability in ORTEP-3 to identify over-parameterized regions .

Q. How to evaluate hydrogen bonding networks and their impact on crystal packing?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C(6)C(6) chains or R22(8)R_2^2(8) rings) using Etter’s notation. For example, the nitro group may form NHON-H{\cdots}O interactions with methoxy oxygen .
  • Hirshfeld Surfaces : Calculate dnormd_{\text{norm}} maps in CrystalExplorer to quantify intermolecular contacts. A high dnormd_{\text{norm}} value (>2.0A˚3>2.0 \, \text{Å}^{-3}) indicates strong π-stacking between thiazole and nitrophenyl groups .
  • Energy Frameworks : Use CE-B3LYP/6-31G(d,p) to model lattice energy contributions from H-bonding vs. van der Waals interactions .

Q. How to address low data completeness (<90%) in high-resolution X-ray datasets?

Methodological Answer:

  • Multi-Scan Correction : Apply SADABS scaling to mitigate absorption effects (μ = 0.25 mm1^{-1} for Mo-Kα) .
  • Missing Reflections : Use the SQUEEZE tool in PLATON to model solvent-accessible voids and improve R1R_1 values .
  • Validation : Cross-check with equivalent reflections using the MERGE command in SHELXL .

Notes

  • Avoid using non-validated software (e.g., benchchem.com tools).
  • For twinned data, prioritize SHELXL over OLEX2 due to its robust HKLF 5 handling .
  • Always cross-validate synthetic yields with HPLC purity data (>98%) before crystallization .

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